molecular formula C17H23N3O2 B2606532 N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946281-12-5

N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2606532
CAS No.: 946281-12-5
M. Wt: 301.39
InChI Key: AEGPNVOCZBPXOF-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Molecular Synthesis : Compounds structurally related to N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have been synthesized, demonstrating the feasibility of creating complex molecules with potential for diverse applications, including materials science and drug development. For example, the synthesis of 1-allyl-4-[2-cyano-2-(indan-1,3-dione-2-ylidene)ethylidene]-1,4-dihydroquinoline highlights the development of new classes of merocyanines with significant intramolecular charge transfer, which could be relevant for optoelectronic applications (Nesterov et al., 1996).

Pharmacological Studies

  • Neuropharmacology : Research on orexins, which are peptides produced by the lateral hypothalamus, has shown that pharmacological blockade of orexin receptors can significantly impact sleep-wake regulation. This is pertinent to the study of compounds like this compound, which may interact with similar pathways or receptors in neuropharmacological contexts (Dugovic et al., 2009).

Chemical Reactions and Mechanisms

  • Cyclization and Oxidative Processes : Studies on the oxidative cyclization of tertiary N-allylamines derived from 1,2,3,4-tetrahydroisoquinoline to pyrrolo-dihydroisoquinolines present insights into reaction mechanisms that could be applicable in synthesizing related compounds. These reactions proceed via formation of a 1,5-dipole followed by electrocyclization, offering a glimpse into the chemical versatility of the core structure (Grigg et al., 1992).

Anticancer Research

  • Potential Anticancer Agents : The design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure via a one-pot three-component method have been explored for their anticancer properties. This research underscores the potential of structurally complex molecules in developing new therapeutic agents, which could be relevant to the applications of this compound in medicinal chemistry (Fang et al., 2016).

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-9-18-16(21)17(22)19-10-8-13-6-7-15-14(12-13)5-4-11-20(15)2/h3,6-7,12H,1,4-5,8-11H2,2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGPNVOCZBPXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.